molecular formula C20H16N2 B1594814 1,1'-Binaphthyl-4,4'-ylenediamine CAS No. 481-91-4

1,1'-Binaphthyl-4,4'-ylenediamine

Cat. No.: B1594814
CAS No.: 481-91-4
M. Wt: 284.4 g/mol
InChI Key: RZPBZEISZUFQSV-UHFFFAOYSA-N
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Description

It is a white crystalline solid that is insoluble in water at room temperature but soluble in organic solvents such as ethanol and chloroform . This compound is known for its high optical activity and is used in various scientific and industrial applications.

Preparation Methods

1,1’-Binaphthyl-4,4’-ylenediamine can be synthesized through several methods. The most common method involves the heating reaction of binaphthalene and ammonia. In this process, binaphthalene and ammonia are placed in a reaction flask and heated to high temperatures, resulting in the formation of 1,1’-binaphthyl-4,4’-ylenediamine . Industrial production methods typically follow similar procedures but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

1,1’-Binaphthyl-4,4’-ylenediamine undergoes various chemical reactions, including:

Scientific Research Applications

1,1’-Binaphthyl-4,4’-ylenediamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Binaphthyl-4,4’-ylenediamine involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of complexes with metals, which are crucial in catalytic processes. The compound’s high optical activity allows it to influence the stereochemistry of reactions, making it valuable in asymmetric synthesis .

Comparison with Similar Compounds

1,1’-Binaphthyl-4,4’-ylenediamine is unique due to its high optical activity and ability to form chiral complexes. Similar compounds include:

    1,1’-Binaphthyl-2,2’-ylenediamine: Another binaphthyl derivative with similar applications in asymmetric synthesis.

    4,4’-Diamino-1,1’-binaphthalene: A compound with comparable chemical properties but different structural features.

    1,1’-Binaphthalene-4,4’-diamine: Shares similar reactivity but differs in its specific applications.

These compounds highlight the versatility and uniqueness of 1,1’-Binaphthyl-4,4’-ylenediamine in various scientific and industrial fields.

Properties

IUPAC Name

4-(4-aminonaphthalen-1-yl)naphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2/c21-19-11-9-15(13-5-1-3-7-17(13)19)16-10-12-20(22)18-8-4-2-6-14(16)18/h1-12H,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPBZEISZUFQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N)C3=CC=C(C4=CC=CC=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197421
Record name 1,1'-Binaphthyl-4,4'-ylenediamine
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URL https://comptox.epa.gov/dashboard/DTXSID20197421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481-91-4
Record name [1,1′-Binaphthalene]-4,4′-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=481-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Binaphthyl-4,4'-ylenediamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Binaphthyl-4,4'-ylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20197421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-binaphthyl-4,4'-ylenediamine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,1'-BINAPHTHYL-4,4'-YLENEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHW4ZAS356
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